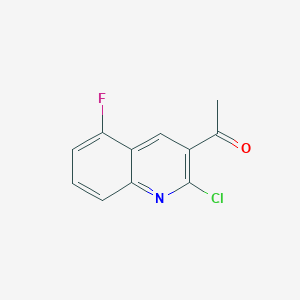

1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7ClFNO |

|---|---|

Molecular Weight |

223.63 g/mol |

IUPAC Name |

1-(2-chloro-5-fluoroquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H7ClFNO/c1-6(15)7-5-8-9(13)3-2-4-10(8)14-11(7)12/h2-5H,1H3 |

InChI Key |

RFPNSXQGMWYMFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chloro 5 Fluoroquinolin 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

In the ¹H NMR spectrum of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone, distinct signals are expected for the protons of the quinoline (B57606) ring and the acetyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the acetyl group. The protons on the quinoline ring would likely appear as multiplets due to spin-spin coupling with neighboring protons and potentially with the fluorine atom. The methyl protons of the ethanone (B97240) group would typically appear as a singlet in the upfield region of the spectrum.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.5 - 8.7 | s | - |

| H-6 | 7.6 - 7.8 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-7 | 7.4 - 7.6 | m | - |

| H-8 | 7.8 - 8.0 | d | J(H-H) ≈ 8-9 |

| -COCH₃ | 2.6 - 2.8 | s | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic downfield chemical shift. The carbons of the quinoline ring will have their chemical shifts influenced by the attached substituents. The carbon atom bonded to the chlorine (C-2) and the fluorine (C-5) will show characteristic shifts, and the C-F bond will likely result in a large coupling constant in the ¹³C NMR spectrum.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 195 - 200 |

| -COCH₃ | 30 - 35 |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 145 - 150 |

| C-4a | 125 - 130 |

| C-5 | 158 - 162 (d, ¹J(C-F) ≈ 250-260 Hz) |

| C-6 | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |

| C-7 | 130 - 135 (d, ⁴J(C-F) ≈ 3-5 Hz) |

| C-8 | 128 - 132 (d, ³J(C-F) ≈ 8-10 Hz) |

| C-8a | 148 - 152 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected for the fluorine atom at the C-5 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Coupling with neighboring protons (H-4 and H-6) would likely result in the signal appearing as a doublet of doublets.

Two-Dimensional (2D) NMR Techniques

To definitively assign the proton and carbon signals, various 2D NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range correlations between protons and carbons, which is essential for confirming the connectivity of the entire molecule, including the position of the acetyl group on the quinoline ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone, C-Cl bond, C-F bond, and the aromatic quinoline ring.

Hypothetical FTIR Data Table

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretching | 1680 - 1700 |

| C=C, C=N (aromatic ring) | Stretching | 1500 - 1650 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C-F | Stretching | 1200 - 1250 |

| C-Cl | Stretching | 700 - 800 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a specific fingerprint based on its structural framework. For this compound, the Raman spectrum is predicted to be rich with distinct bands corresponding to the vibrations of the quinoline core, the acetyl substituent, and the halogen atoms.

Theoretical and experimental studies on related quinoline derivatives, such as 2-chloroquinoline-3-carboxaldehyde, provide a basis for assigning the expected vibrational modes. nih.gov The quinoline ring itself is expected to produce a series of characteristic bands. Ring breathing modes, which involve the symmetric expansion and contraction of the bicyclic structure, are typically observed in the 700-900 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending vibrations, as well as C-C and C-N stretching vibrations of the aromatic system, contribute to a complex pattern of bands, particularly in the 1000-1650 cm⁻¹ range. researchgate.netnih.gov

The substituents on the quinoline ring introduce specific vibrational signatures:

Acetyl Group (C(O)CH₃): A strong Raman band corresponding to the C=O stretching vibration is expected in the region of 1680-1700 cm⁻¹. The C-C stretch between the carbonyl carbon and the quinoline ring, along with various CH₃ deformation modes, will also be present.

Chloro Group (C-Cl): The C-Cl stretching vibration is anticipated to produce a characteristic band, typically found in the lower frequency region of the spectrum, around 600-800 cm⁻¹. Studies on compounds like 4,7-dichloroquinoline (B193633) have helped characterize C-Cl vibrations in this molecular context. researchgate.net

Fluoro Group (C-F): The C-F stretching vibration generally appears as a strong band in the 1000-1300 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations in the aromatic ring.

The table below summarizes the predicted key Raman bands for this compound based on data from analogous structures.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| 1680-1700 | ν(C=O) | Acetyl Group |

| 1550-1620 | ν(C=C), ν(C=N) | Quinoline Ring |

| 1350-1450 | δ(C-H) | Methyl Group |

| 1000-1300 | ν(C-F) | Fluoro Group |

| 700-900 | Ring Breathing | Quinoline Ring |

| 600-800 | ν(C-Cl) | Chloro Group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₇ClFNO), the exact mass of the protonated molecular ion, [M+H]⁺, can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it a critical technique for confirming the identity of newly synthesized molecules. lcms.cz

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₁H₇³⁵ClFNO + H]⁺ | 224.0276 |

| [C₁₁H₇³⁷ClFNO + H]⁺ | 226.0247 |

The presence of chlorine would result in a characteristic isotopic pattern, with the [M+2+H]⁺ peak having an intensity approximately one-third that of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the stability of the resulting ions and established fragmentation rules for ketones and quinoline derivatives. chempap.orgresearchgate.net

A primary fragmentation event would be the cleavage of the bonds adjacent to the carbonyl group.

Loss of a methyl radical (•CH₃): Alpha-cleavage can lead to the loss of a methyl group (mass 15) to form a stable acylium ion.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the quinoline ring would result in the loss of the acetyl group (mass 43).

Loss of neutral molecules: Subsequent fragmentations could involve the loss of small, stable neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN), the latter being a characteristic fragmentation of the quinoline ring system. chempap.org

The table below outlines the plausible fragmentation patterns for this compound.

| Proposed Fragment Ion | Neutral Loss | Calculated m/z (for ³⁵Cl) |

|---|---|---|

| [C₁₁H₇ClFNO]⁺• (Molecular Ion) | - | 223.02 |

| [C₁₀H₄ClFNO]⁺ | •CH₃ | 208.00 |

| [C₉H₄ClFN]⁺• | •COCH₃ | 180.01 |

| [C₉H₄FN]⁺• | Cl | 145.03 |

| [C₈H₄FN]⁺• | CO | 145.03 (from [C₉H₄ClFNO]⁺•) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and extent of conjugation within a molecule.

The quinoline ring system is an aromatic chromophore that exhibits characteristic π→π* electronic transitions. acs.org The absorption spectrum of unsubstituted quinoline shows multiple bands, typically below 350 nm. The introduction of substituents onto this core structure can cause shifts in the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can also affect the molar absorptivity (ε).

For this compound, the key contributors to the UV-Vis spectrum are:

Quinoline Core: The fused aromatic rings provide the primary π-system responsible for strong π→π* transitions.

Acetyl Group: The carbonyl group introduces a weaker n→π* transition, which may be observed as a shoulder on the main absorption bands. Its conjugation with the quinoline ring can also lead to a bathochromic shift.

Halogen Substituents: The chloro and fluoro groups act as auxochromes. Through their lone pair electrons, they can interact with the π-system of the ring, typically causing slight bathochromic shifts.

Based on studies of similarly substituted quinolines and other aromatic ketones, the compound is expected to display two or three main absorption bands in the 200-400 nm range. mdpi.com

| Predicted λ_max (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~230-250 | π→π | Quinoline Ring |

| ~280-300 | π→π | Quinoline Ring |

| ~320-350 | π→π* / n→π* | Conjugated Acetyl-Quinoline System |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, its molecular architecture can be inferred from crystallographic data of closely related 3-acetylquinoline (B1336125) derivatives. researchgate.net

The analysis would reveal:

Molecular Geometry: The quinoline ring system is expected to be largely planar. The acetyl group at the C3 position may be slightly twisted out of the plane of the quinoline ring due to steric interactions with adjacent atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and hybridization of the atoms.

Intermolecular Interactions: In the crystal lattice, molecules are likely to be arranged through non-covalent interactions. Given the planar aromatic system, π-π stacking between the quinoline rings of adjacent molecules is highly probable. Other potential interactions include C-H···O or C-H···N hydrogen bonds and halogen bonds involving the chlorine and fluorine atoms.

The table below presents representative crystallographic parameters based on a known, structurally similar quinoline derivative to illustrate the type of data obtained from an X-ray analysis.

| Parameter | Representative Value (based on analogs) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 8 Å, b ≈ 15 Å, c ≈ 9 Å, β ≈ 95° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |

Note: This data is illustrative and based on published structures of similar quinoline compounds, not on experimental results for the title compound.

Computational and Theoretical Chemistry Studies of 1 2 Chloro 5 Fluoroquinolin 3 Yl Ethanone

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and effective method for calculating the structural and electronic properties of molecules. For 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic nature. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential. For this compound, the region of the molecule where the HOMO is localized would indicate the most likely site for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity. The localization of the LUMO would indicate the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For the title compound, this analysis would quantify its kinetic stability and chemical reactivity.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be centered around electronegative atoms like oxygen, nitrogen, and fluorine.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack.

Green regions: Represent areas of neutral potential.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful tool for predicting spectroscopic properties, such as UV-Vis absorption and emission spectra. researchgate.net

Prediction of UV-Vis Absorption and Emission Spectra

By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can predict the UV-Vis absorption spectrum of this compound. This theoretical spectrum would show the wavelengths at which the molecule absorbs light, corresponding to electronic transitions (e.g., n → π* or π → π*). The calculations would identify the specific molecular orbitals involved in the most significant electronic transitions, providing a detailed understanding of its photophysical properties. Similarly, TD-DFT can be used to model fluorescence or phosphorescence by calculating the energy of the emission from the lowest excited state back to the ground state.

Elucidation of Excited State Properties

Beyond predicting spectra, TD-DFT provides detailed information about the nature of the electronic excited states. It can determine the geometry of the molecule in its excited state, which often differs from the ground state geometry. This analysis can reveal how the charge distribution and dipole moment of this compound change upon photoexcitation. Understanding these excited-state properties is crucial for applications in fields such as photochemistry and materials science.

Molecular Modeling and Docking Simulations for Molecular Interactions (Non-Clinical Context)

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as "this compound," and a larger molecule, typically a protein (receptor). These simulations are instrumental in understanding potential binding modes and affinities in a non-clinical, in vitro context.

Ligand-Target Interaction Analysis at the Molecular Level (e.g., enzyme active sites in in vitro models)

In silico docking studies can elucidate the potential binding orientation of "this compound" within the active site of various enzymes. For instance, quinoline (B57606) derivatives have been extensively studied as potential inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cell signaling pathways.

A hypothetical docking study of "this compound" with the EGFR kinase domain (PDB ID: 1M17) could reveal key interactions. The quinoline core is expected to anchor the molecule within the ATP-binding pocket. Specific interactions could include:

Hydrogen Bonding: The carbonyl oxygen of the ethanone (B97240) group and the nitrogen atom of the quinoline ring are potential hydrogen bond acceptors, likely interacting with amino acid residues like Thr766 and Met769.

Hydrophobic Interactions: The aromatic quinoline ring and the chloro and fluoro substituents can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site, such as Leu694, Val702, and Ala719.

Halogen Bonding: The chlorine atom at the 2-position could participate in halogen bonding with a Lewis basic residue in the binding pocket.

These interactions are crucial for the stable binding of the ligand to the enzyme's active site, which is a prerequisite for potential inhibitory activity.

Binding Affinity Prediction for Molecular Systems

The binding affinity, often expressed as the binding free energy (ΔG), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable complex and higher affinity. For "this compound," computational methods can predict this value.

Molecular docking programs provide scoring functions to estimate the binding affinity. For example, docking simulations of similar chloroquinoline derivatives against the main protease of SARS-CoV-2 have shown binding energies ranging from -5.4 to -8.1 kcal/mol nih.gov. Based on its structural features, "this compound" is predicted to exhibit a significant binding affinity for its target proteins. More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate predictions of binding free energy. For instance, studies on chalcone (B49325) derivatives as EGFR inhibitors have reported binding free energies in the range of -65 to -94 kJ/mol nih.gov.

Quantum Chemical Descriptors and Reactivity Indices

| Descriptor | Definition | Predicted Value/Interpretation for related compounds |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. | Higher HOMO energy suggests a better electron donor. For CPQE, this indicates regions susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest empty orbital; relates to the ability to accept electrons. | Lower LUMO energy suggests a better electron acceptor. The energy gap (ΔE) between HOMO and LUMO indicates chemical reactivity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a smaller gap implies higher reactivity. | A smaller ΔE for CPQE suggests higher chemical reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | For CPQE, these charges help identify nucleophilic and electrophilic centers, predicting sites of interaction. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential, indicating regions of positive and negative charge. | The MEP map for CPQE would show electron-rich regions (e.g., around the carbonyl oxygen and nitrogen) and electron-deficient regions. |

| Global Reactivity Descriptors | Indices like electronegativity (χ), chemical hardness (η), and global softness (S) that describe the overall reactivity. | These descriptors for CPQE provide a quantitative measure of its stability and reactivity. |

Conformational Analysis and Stereochemical Considerations

Conformational Analysis:

Conformational analysis of "this compound" involves studying the spatial arrangement of its atoms, particularly the rotation around single bonds. The most significant conformational flexibility arises from the rotation of the acetyl group at the 3-position relative to the quinoline ring.

The orientation of the acetyl group is likely to be influenced by steric and electronic factors. The molecule is expected to adopt a conformation where the steric hindrance between the acetyl group and the adjacent chloro-substituted part of the quinoline ring is minimized. The planarity of the quinoline ring is largely rigid. Computational studies can map the potential energy surface as a function of the dihedral angle of the C(quinoline)-C(carbonyl) bond to identify the most stable, low-energy conformations lumenlearning.comlibretexts.org.

Stereochemical Considerations:

Stereoisomers are molecules with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms wikipedia.org. "this compound," in its ground state, does not possess any chiral centers. Therefore, it is an achiral molecule and does not exhibit enantiomerism or diastereomerism. The introduction of fluorine can influence the three-dimensional arrangement and may be important in the design of molecules with specific stereoisomeric properties acs.org. However, for this specific compound, no stereoisomers are expected under normal conditions.

Reactivity Profiles and Chemical Transformations of 1 2 Chloro 5 Fluoroquinolin 3 Yl Ethanone

Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards various substitution reactions due to the electron-withdrawing nature of the heterocyclic nitrogen atom. This facilitates both nucleophilic aromatic substitutions and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In the context of 2-chloroquinolines, the reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring.

The reactivity of 2-chloroquinolines in SNAr reactions is influenced by the nature of the nucleophile and the presence of other substituents on the quinoline ring. While specific studies on 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone are limited, research on analogous 2-chloroquinolines demonstrates the feasibility of this transformation with a variety of nucleophiles, including amines and alkoxides. For instance, the reaction of 2-chloroquinolines with amines is a common method for the synthesis of 2-aminoquinoline (B145021) derivatives. Similarly, reactions with alkoxides can yield 2-alkoxyquinolines. The electron-withdrawing acetyl group at the C-3 position and the fluorine atom at the C-5 position are expected to further activate the C-2 position towards nucleophilic attack.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloroquinolines

| Nucleophile | Product Type | Reference |

| Primary and Secondary Amines | 2-Aminoquinolines | General textbook knowledge |

| Alkoxides | 2-Alkoxyquinolines | General textbook knowledge |

| 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

This table is illustrative and based on the general reactivity of 2-chloroquinolines.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-2 chloro position of the quinoline ring is a suitable handle for such transformations.

Sonogashira Coupling: The Sonogashira reaction couples the chloroquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is a valuable method for the synthesis of alkynyl-substituted quinolines. Research has shown that 2-chloroquinolines can effectively undergo Sonogashira coupling with various terminal alkynes. nih.govnih.gov A study on the Sonogashira coupling of 2-chloroquinoline-3-carboxylates with propargyl alcohol and a secondary amine resulted in the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives, showcasing the synthetic utility of this reaction. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloroquinoline with an alkene. This reaction is a versatile method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes. Studies on the Heck reactions of chloroquinolines have demonstrated their utility in synthesizing vinyl-substituted quinolines. youtube.comwikipedia.org

Table 2: Representative Cross-Coupling Reactions of 2-Chloroquinolines

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 2-Arylquinoline | researchgate.netnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Alkynylquinoline | nih.govbaranlab.org |

| Heck | Alkene | Pd catalyst, base | 2-Vinylquinoline | youtube.comwikipedia.org |

This table provides a general overview based on the reactivity of the 2-chloroquinoline (B121035) scaffold.

Reactions at the C-5 Fluoro Position

The fluorine atom at the C-5 position is generally less reactive towards nucleophilic substitution than the chlorine at C-2. However, its presence offers opportunities for other types of functionalization.

Directed Aromatic Functionalization

The fluorine atom, along with the quinoline nitrogen, can act as a directing group in metalation reactions, such as directed ortho-metalation (DoM). harvard.educhemicalbook.com In this strategy, a strong base, typically an organolithium reagent, deprotonates the aromatic ring at a position ortho to the directing group. The resulting organometallic intermediate can then be trapped with various electrophiles, allowing for the regioselective introduction of a wide range of functional groups at the C-4 or C-6 position. While specific DoM studies on this compound have not been reported, the principle is well-established for other fluoroaromatic compounds. mdpi.comnih.gov

Potential for Selective Fluorination/Defluorination Studies

The C-F bond, while strong, can be activated under specific conditions, often involving transition metal complexes. Research in the area of C-F bond activation could potentially lead to methods for the selective functionalization of the C-5 position. This could involve hydrodefluorination (replacement of fluorine with hydrogen) or the replacement of fluorine with other functional groups. Such studies are at the forefront of organofluorine chemistry and could open new avenues for modifying the properties of this quinoline derivative.

Transformations of the Ethanone (B97240) Moiety at C-3

The ethanone group at the C-3 position is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the elaboration of the quinoline core.

The acetyl group can be readily transformed into other functional groups. For instance, it can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an oxime or hydrazone. These derivatives can then undergo further reactions, such as Beckmann rearrangements of oximes or cyclization reactions of hydrazones to form pyrazole (B372694) rings.

Furthermore, the α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. Condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, can be used to construct α,β-unsaturated ketones, which are valuable intermediates for further synthetic transformations.

A review of the synthesis and reactions of 3-acetylquinoline (B1336125) derivatives highlights a range of transformations of the acetyl group, including its conversion to enaminones, which can then be used to construct various heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines.

Table 3: Common Transformations of the 3-Acetyl Group in Quinolines

| Reagent/Reaction Type | Product Functional Group |

| NaBH4, LiAlH4 | Secondary alcohol |

| Strong oxidizing agents | Carboxylic acid |

| Hydroxylamine (B1172632) | Oxime |

| Hydrazine (B178648) | Hydrazone |

| Aldehydes (Claisen-Schmidt) | α,β-Unsaturated ketone |

| DMF-DMA | Enaminone |

This table is based on general reactions of acetyl groups and transformations reported for 3-acetylquinolines.

Carbonyl Reactivity (e.g., condensations, reductions, oxidations)

The ethanone group at the 3-position is a primary site for chemical modification. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling a variety of classical ketone reactions.

Condensation Reactions: The acetyl group readily participates in condensation reactions with various electrophiles. For instance, in reactions analogous to the Claisen-Schmidt condensation, it can react with aromatic aldehydes to form α,β-unsaturated ketones, often referred to as chalcones. researchgate.net Furthermore, it can be converted into its corresponding enaminone by reacting with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net These enaminones are versatile intermediates for further transformations. researchgate.net

Reduction and Oxidation: As a typical ketone, the carbonyl group can be reduced to a secondary alcohol, 1-(2-chloro-5-fluoroquinolin-3-yl)ethanol, using standard reducing agents such as sodium borohydride. Conversely, while oxidation of the ethanone group itself is less common without cleaving the acetyl group, the compound can undergo oxidative transformations under specific conditions.

Table 1: Examples of Carbonyl Condensation Reactions on the 3-Acetylquinoline Scaffold

Reactant Reaction Type Product Reference Aromatic Aldehyde (Ar-CHO) Claisen-Schmidt Condensation Chalcone (B49325) derivative: (E)-1-(2-chloro-5-fluoroquinolin-3-yl)-3-arylprop-2-en-1-one DMF-DMA Enaminone formation (E)-3-(dimethylamino)-1-(2-chloro-5-fluoroquinolin-3-yl)prop-2-en-1-one

Formation of Heterocyclic Rings via the Ethanone Group

The ethanone moiety is a key building block for constructing novel heterocyclic systems. By reacting with various binucleophilic reagents, the acetyl group can be incorporated into new five- or six-membered rings. researchgate.net

A prominent example is the reaction with hydrazine or its derivatives to yield pyrazole rings. Similarly, reaction with hydroxylamine hydrochloride leads to the formation of isoxazoles. researchgate.net These reactions typically proceed through the initial formation of a hydrazone or oxime, followed by an intramolecular cyclization. These transformations are fundamental in medicinal chemistry for generating libraries of potential pharmacophores. researchgate.net

Table 2: Heterocyclization Reactions Involving the Ethanone Group

Binucleophile Resulting Heterocycle Product Structure Reference Hydrazine (N₂H₄) Pyrazole 3-(2-Chloro-5-fluoroquinolin-3-yl)-5-methyl-1H-pyrazole Hydroxylamine (NH₂OH) Isoxazole 3-(2-Chloro-5-fluoroquinolin-3-yl)-5-methylisoxazole Guanidine Pyrimidine 2-Amino-4-(2-chloro-5-fluoroquinolin-3-yl)-6-methylpyrimidine

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, allowing for reactions at this position. However, the reactivity is modulated by the electronic effects of the substituents on the quinoline ring.

N-Alkylation and N-Acylation Reactions

N-alkylation of the quinoline nitrogen is a known transformation for many quinoline derivatives. [6, 7] This typically involves reaction with alkyl halides or other alkylating agents. However, the presence of the electron-withdrawing 2-chloro and 3-acetyl groups on the pyridine (B92270) portion of the quinoline system deactivates the nitrogen atom, making it less nucleophilic and thus less susceptible to alkylation and acylation compared to unsubstituted quinoline. Such reactions may require more forcing conditions or highly reactive electrophiles.

Quaternization Reactions

Quaternization involves the N-alkylation of the quinoline nitrogen to form a positively charged quinolinium salt. This reaction typically occurs with reactive alkyl halides, such as methyl iodide. The resulting quinolinium salts exhibit altered solubility and electronic properties, and the substituents on the ring can influence the stability and reactivity of these salts. As with N-alkylation, the electron-withdrawing nature of the substituents in this compound would make this reaction more challenging than for electron-rich quinolines.

Cyclization and Annulation Reactions Leading to Fused Systems

The strategic placement of reactive functional groups in this compound makes it an excellent substrate for constructing polycyclic fused systems. Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are of particular importance.

The formation of pyrazolo[3,4-b]quinolines is a well-documented example of such a cyclization. While often starting from the analogous 2-chloroquinoline-3-carbaldehyde, the ethanone derivative can undergo a similar transformation. Reaction with hydrazines can lead to the formation of a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr), where the hydrazone nitrogen displaces the chloro group at the 2-position to form the fused pyrazole ring system. This powerful strategy rapidly builds molecular complexity.

Derivatization for Library Synthesis and Scaffold Diversification

The multiple points of reactivity on the this compound scaffold make it a highly valuable starting material for the generation of chemical libraries for drug discovery and materials science. [1, 7]

The diverse reactions of the ethanone group—such as condensations and heterocycle formations—provide a primary route for diversification. Simultaneously, the 2-chloro group can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) via SNAr reactions, further expanding the range of accessible derivatives. By combining these transformations, chemists can systematically modify different parts of the molecule, leading to a large and structurally diverse library of compounds from a single, versatile starting material.

Table of Compounds Mentioned

Compound Name This compound N,N-dimethylformamide dimethyl acetal (DMF-DMA) Sodium borohydride 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanol (E)-1-(2-Chloro-5-fluoroquinolin-3-yl)-3-arylprop-2-en-1-one (E)-3-(Dimethylamino)-1-(2-chloro-5-fluoroquinolin-3-yl)prop-2-en-1-one Hydrazine Hydroxylamine hydrochloride 3-(2-Chloro-5-fluoroquinolin-3-yl)-5-methyl-1H-pyrazole 3-(2-Chloro-5-fluoroquinolin-3-yl)-5-methylisoxazole Guanidine 2-Amino-4-(2-chloro-5-fluoroquinolin-3-yl)-6-methylpyrimidine Methyl iodide 2-Chloroquinoline-3-carbaldehyde

Mechanistic Investigations of Chemical Processes Involving 1 2 Chloro 5 Fluoroquinolin 3 Yl Ethanone

Detailed Reaction Mechanisms of Key Synthetic Pathways

The synthesis of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone can be conceptually approached through established quinoline (B57606) synthetic methodologies, primarily the Friedländer annulation and the Vilsmeier-Haack reaction, adapted for the specific precursors required.

Friedländer Synthesis: This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netorganicreactions.org For the target molecule, a plausible pathway would involve the reaction of 2-amino-5-fluorobenzaldehyde (B139799) with a β-keto ester or a related species, followed by chlorination.

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound, which is typically the rate-limiting step. This is followed by cyclization and dehydration to form the quinoline ring. The second proposed mechanism begins with the formation of a Schiff base between the amino group and the carbonyl of the other reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration. thieme-connect.com The reaction can be catalyzed by acids or bases. wikipedia.org

Vilsmeier-Haack Reaction: A powerful tool for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction of N-arylacetamides. chemijournal.com This approach could be adapted to introduce the acetyl group. The reaction proceeds by treating an N-arylacetamide, in this case, N-(4-fluoro)acetanilide, with the Vilsmeier reagent (a chloroiminium salt formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide). wikipedia.org The electron-rich aromatic ring of the acetanilide (B955) undergoes electrophilic substitution by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt would typically yield a formyl group; however, modifications to the workup or the Vilsmeier reagent itself could potentially lead to the desired acetyl group. The mechanism involves the formation of a dichloromethyliminium species which acts as the key electrophile.

The regioselectivity of the Vilsmeier-Haack reaction is influenced by the electronic nature of the substituents on the aniline (B41778) ring. Electron-donating groups generally facilitate the cyclization and can direct the position of the incoming electrophile. For a 4-fluoroacetanilide (B1213217) precursor, the cyclization would be directed by the activating nature of the acetamido group and the deactivating, ortho-para directing fluoro substituent.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

Catalysts and ligands play a pivotal role in directing the outcome of quinoline syntheses, enhancing reaction rates, and improving yields and selectivity.

In the context of the Friedländer synthesis , a variety of catalysts have been employed, including Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), Lewis acids, and metal catalysts. wikipedia.org For instance, ceric ammonium (B1175870) nitrate (B79036) has been shown to be an efficient catalyst for Friedländer annulation at ambient temperatures. acs.org The choice of catalyst can influence which of the two possible mechanistic pathways (aldol-first or Schiff base-first) is favored. Basic catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are also commonly used and tend to favor the Schiff base pathway. researchgate.netresearchgate.net The use of specific organocatalysts, such as 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina, has been shown to be effective under microwave irradiation, offering advantages like rapid reactant activation and high yields. benthamdirect.com

For reactions analogous to the Vilsmeier-Haack synthesis , the "catalyst" is inherent to the reagent itself, with phosphorus oxychloride or a similar Lewis acid activating the formamide. The efficiency of the reaction is highly dependent on the molar ratio of the Vilsmeier reagent to the substrate.

In more contemporary approaches to quinoline synthesis, transition metal catalysts, often in conjunction with specific ligands, are utilized. For example, copper-catalyzed three-component annulation reactions have been developed for the synthesis of functionalized quinolones. researchgate.net While not directly applied to this compound in the reviewed literature, these methods highlight the potential for catalyst and ligand systems to control the assembly of the quinoline core. The ligands in such systems can modulate the steric and electronic environment of the metal center, thereby influencing the regioselectivity and efficiency of the C-C and C-N bond-forming steps.

Stereochemical Control and Regioselectivity in Transformations

Regioselectivity: The substitution pattern of this compound is a key feature determined by the regioselectivity of the synthetic route.

In the Friedländer synthesis , the regioselectivity is dictated by the starting materials. The position of the substituents on the final quinoline ring is predetermined by their positions on the 2-aminoaryl carbonyl compound and the active methylene compound.

The Vilsmeier-Haack reaction offers a notable example of regioselective synthesis. The cyclization of N-arylacetamides is highly regioselective, with the position of the chloro and formyl (or acetyl) groups being directed by the substituents on the aniline ring. For an N-(4-fluoro)acetanilide precursor, the cyclization is expected to occur at the position ortho to the activating acetamido group and meta to the deactivating fluoro group, leading to the desired 5-fluoro substitution pattern on the quinoline ring.

Stereochemical Control: For the synthesis of the achiral molecule this compound, stereochemical control is not a primary concern. However, in the broader context of quinoline synthesis, particularly for natural products and chiral catalysts, stereochemistry is of paramount importance. rsc.org Asymmetric synthesis of chiral quinoline alkaloids often involves the use of chiral catalysts or precursors to control the formation of stereocenters. While not directly applicable to the target molecule, these principles would be relevant if the ethanone (B97240) side chain were to be further functionalized to create a chiral center.

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions is often governed by a competition between the kinetically favored and the thermodynamically favored products. wikipedia.orgjackwestin.com

For the Vilsmeier-Haack reaction , the formation of the Vilsmeier reagent is a rapid equilibrium. The subsequent electrophilic aromatic substitution is typically irreversible under the reaction conditions, suggesting that the regioselectivity is kinetically controlled. The distribution of products, in cases where multiple isomers are possible, is determined by the relative activation energies of the competing cyclization pathways.

Investigations of Molecular and Cellular Interactions of 1 2 Chloro 5 Fluoroquinolin 3 Yl Ethanone Non Clinical Focus

In Vitro Studies on Specific Biomolecules

No specific studies detailing the in vitro interactions of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone with biomolecules were identified.

Enzyme Inhibition Mechanisms (e.g., DNA gyrase, tyrosyl-tRNA synthetase, acetylcholinesterase, without linking to human disease treatment)

There is no available data from specific assays investigating the inhibitory activity or mechanism of this compound against enzymes such as DNA gyrase, tyrosyl-tRNA synthetase, or acetylcholinesterase.

Protein Binding Studies at the Molecular Level

Specific protein binding studies, including determination of binding affinities, kinetics, or structural interactions for this compound, are not described in the available literature.

Cell-Based Assays for Fundamental Biological Processes (e.g., cellular uptake, localization in model systems, not human cells for therapeutic purposes)

Information regarding the performance of this compound in cell-based assays to determine fundamental biological processes like cellular uptake or localization in model systems is not available.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles (Non-Clinical)

While SAR studies are common for quinoline (B57606) derivatives, no such studies focusing specifically on this compound to delineate the contribution of its specific substituents to molecular interactions have been published.

Theoretical Models for Biological Activities

No theoretical or computational modeling studies, such as molecular docking or simulations, to predict the biological activities or interaction modes of this compound have been reported in the scientific literature.

Emerging Research Avenues and Advanced Applications in Chemical Science

Development as Advanced Synthetic Intermediates and Building Blocks

1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone is strategically functionalized to serve as a versatile building block in organic synthesis. scbt.comnih.gov The presence of a chlorine atom at the C2 position, a fluorine atom at the C5 position, and an acetyl group at the C3 position provides multiple reactive handles for constructing more complex molecular architectures.

The chloro group at the C2 position is a key feature, making the compound an excellent substrate for various nucleophilic substitution and cross-coupling reactions. This reactivity is analogous to that of 2-chloroquinoline-3-carbaldehyde, a well-established precursor for a wide range of heterocyclic compounds. nih.gov For instance, the chlorine can be displaced by amines, thiols, or alkoxides to introduce diverse functionalities. Furthermore, it can participate in palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon bonds and the synthesis of highly conjugated systems. nih.gov

The acetyl group at the C3 position offers another site for chemical elaboration. It can undergo reactions typical of ketones, such as:

Condensation reactions: Reacting with hydrazines or amines to form hydrazones and Schiff bases, respectively, which can be precursors for other heterocyclic rings like pyrazoles or azetidinones. nih.govnih.govorientjchem.org

α-Halogenation: The acetyl group can be halogenated at the α-position, creating an α-haloketone moiety that is a potent building block for synthesizing various compounds. nih.gov

Aldol (B89426) and Claisen-Schmidt condensations: The acetyl group can react with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves important intermediates for synthesizing flavonoids and other biologically active molecules. nih.gov

The fluorine atom at the C5 position enhances the compound's stability and can modulate its electronic properties and bioavailability, a desirable feature in the rational design of new molecules. benthamscience.comresearchgate.net This combination of reactive sites makes this compound a valuable intermediate for generating libraries of novel quinoline (B57606) derivatives for screening in various applications.

| Reaction Type | Reactive Site | Potential Products |

| Nucleophilic Substitution | C2-Chloro | Amines, ethers, thioethers |

| Suzuki Coupling | C2-Chloro | Biaryl compounds |

| Sonogashira Coupling | C2-Chloro | Alkynyl-substituted quinolines |

| Schiff Base Formation | C3-Acetyl | Imines, hydrazones |

| Aldol Condensation | C3-Acetyl | α,β-Unsaturated ketones |

Applications in Materials Science (e.g., luminescent materials, conductive polymers)

Quinoline-based molecules are increasingly recognized for their potential in advanced materials science, particularly in optoelectronics. researchgate.net Their inherent properties, such as high photoluminescence quantum yields, thermal stability, and efficient electron-transporting capabilities, make them ideal candidates for use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov

Luminescent Materials: Quinoline derivatives have been successfully incorporated as emitters in OLEDs, demonstrating electroluminescence in the blue to sky-blue regions. nih.gov The rigid, planar structure of the quinoline ring system facilitates π-π stacking and efficient charge transport. By modifying the quinoline core with various substituents, the photophysical properties, such as emission wavelength and quantum efficiency, can be finely tuned. nih.gov this compound serves as a key starting material for such materials. The C2-chloro and C3-acetyl groups can be used to introduce extended π-conjugated systems through cross-coupling and condensation reactions, respectively. This can lead to the creation of donor-π-acceptor (D-π-A) chromophores, which often exhibit strong intramolecular charge transfer (ICT) and desirable luminescent properties. core.ac.ukrsc.org

| Compound Class | Potential Application | Key Synthetic Reaction |

| Quinoline-substituted anthracenes | Blue Emitters for OLEDs | Suzuki or Stille Coupling |

| D-π-A Quinoline Dyes | Solvatochromic Materials | Condensation & Cross-Coupling |

| Quinoline-based Metal Complexes | Phosphorescent Emitters | Ligand Synthesis & Metalation |

Conductive Polymers: While less common, the quinoline moiety can also be integrated into conductive polymers. The nitrogen atom in the quinoline ring can be quaternized to form ionic liquids, which can act as conductive plasticizers in polymer matrices, such as starch-based films for flexible electronics. acs.org Furthermore, quinoline units can be incorporated into the backbone of thermosetting polymers, acting as cross-linking sites and potentially enhancing the thermal stability and conductivity of the final material. researchgate.net The synthetic versatility of this compound allows for its derivatization and subsequent polymerization to explore these applications. nih.gov

Rational Design of Novel Quinoline-Based Architectures

Rational design involves the strategic conception of molecules to achieve specific functions by precisely controlling their structure. benthamscience.com The compound this compound is an excellent scaffold for such design due to its distinct functional regions that can be independently modified. This modularity allows for the systematic tuning of a molecule's steric, electronic, and photophysical properties. nih.govnih.gov

Research has shown that quinoline-based scaffolds can be engineered with three strategic domains: one for polarization and two tunable domains for structural diversity and late-stage modification. nih.gov In this compound:

The Quinoline Core: Acts as the fundamental π-system and electron-accepting unit. The fluorine atom at C5 further influences the electronic properties of this core.

The C2-Position: The chloro group serves as a versatile coupling site. Using palladium-catalyzed cross-coupling reactions, a wide array of aryl, heteroaryl, or alkynyl groups can be introduced, significantly altering the molecule's conjugation and photophysical characteristics. nih.gov

The C3-Position: The acetyl group provides a point for derivatization to introduce different functional groups or linkers, which can be used to attach the molecule to other systems or to modulate its solubility and targeting capabilities.

This approach enables the combinatorial development of diverse quinoline-based architectures. For example, by systematically varying the substituents at the C2 and C3 positions, libraries of compounds can be generated and screened for desired properties, such as specific fluorescence responses or biological activities. nih.govresearchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. amt.uknih.gov The synthesis of heterocyclic compounds, including quinolines, is increasingly being adapted to flow chemistry systems.

The preparation of quinoline derivatives often involves highly exothermic or hazardous reactions, making them ideal candidates for flow chemistry. amt.uk For instance, nitration or halogenation reactions can be performed more safely in flow reactors due to the small reaction volumes and superior temperature control. amt.uk The synthesis of this compound or its subsequent derivatization could be adapted to a continuous flow process. A multi-step synthesis could be designed where reagents are pumped through a series of reactors, with in-line purification and analysis, leading to a more efficient and automated production of the final product. nih.govthalesnano.com

Key advantages of applying flow chemistry to quinoline synthesis include:

Safety: Handling of hazardous reagents like phosphoryl chloride (used in Vilsmeier-Haack type reactions to synthesize precursors) is safer in a closed-loop flow system. orientjchem.org

Efficiency: Reaction times can be significantly reduced from hours to minutes due to rapid heating and efficient mixing. nih.gov

Scalability: Processes optimized on a lab-scale flow reactor can be readily scaled up for larger production by extending the operation time or using larger reactors. amt.uk

This technology is particularly valuable for creating libraries of compounds for high-throughput screening, where automated flow synthesis platforms can rapidly generate a diverse set of derivatives from a common intermediate like this compound. unimi.it

Advanced Spectroscopic Probes and Sensors Development

Quinoline and its derivatives are prominent fluorophores used in the development of fluorescent probes and chemosensors. researchgate.netrsc.org Their rigid structure and high quantum yield provide a robust platform for designing sensors that can detect metal ions, anions, and biologically relevant molecules with high sensitivity and selectivity. rsc.org

The development of a fluorescent sensor often relies on a mechanism where the binding of an analyte modulates the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement. This compound can serve as a core building block for such sensors. The acetyl group at the C3 position is a particularly useful handle for introducing a chelating moiety (a receptor) for a specific analyte. rsc.org

For instance, by condensing the acetyl group with a hydrazine-containing ligand, a receptor site for metal ions like Fe³⁺ can be created. rsc.org Upon coordination with the metal ion, the intramolecular charge transfer (ICT) process within the molecule can be altered, leading to a detectable change in the fluorescence signal. The modular design of the quinoline scaffold allows for the tuning of both the fluorophore and the receptor to optimize the sensor's performance for a specific target. nih.govnih.gov The addition of a dimethylamino group at another position on the quinoline ring, for example, has been shown to turn a bioactive quinoline compound into a fluorescent dye suitable for cell imaging. nih.gov This highlights the potential for converting derivatives of this compound into probes for biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.